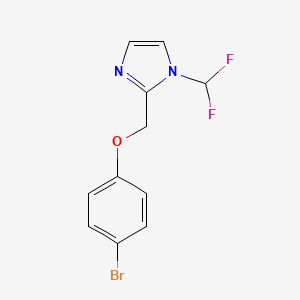

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole

Description

Historical Context of Difluoromethylated Imidazoles

The development of difluoromethylated imidazoles represents a significant advancement in heterocyclic chemistry. Early methodologies for introducing difluoromethyl groups into imidazole scaffolds relied on reagents such as trimethyl(trifluoromethyl)silane (TMS-CF₃), known as the Ruppert–Prakash reagent, under neutral conditions. This approach enabled efficient N-difluoromethylation of imidazoles and benzimidazoles with yields exceeding 80%.

Recent innovations include metal-free C–H difluoromethylation strategies using TMS-CF₃–tetrabutylammonium difluorotriphenylsilicate (TBAT), which facilitate direct functionalization at the C-2 position of imidazoles. Furthermore, visible-light-promoted radical cyclization methods have emerged, enabling the synthesis of polycyclic difluoromethylated imidazoles under environmentally benign conditions. The compound 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole exemplifies applications of these methodologies, particularly in pharmaceutical intermediate synthesis.

Classification and Nomenclature

The compound is classified as a halogenated, fluorinated imidazole derivative. Its systematic IUPAC name is derived as follows:

- Parent structure : 1H-imidazole (a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3).

- Substituents :

- A difluoromethyl group (-CF₂H) at position 1.

- A 4-bromophenoxymethyl group (-CH₂O-C₆H₄-Br) at position 2.

Alternative designations include:

- Chemical Abstracts Service (CAS) name: 2-[(4-Bromophenoxy)methyl]-1-(difluoromethyl)-1H-imidazole.

- Simplified notation: 1-(Difluoromethyl)-2-(4-bromophenoxymethyl)imidazole.

Chemical Registry Information and Identification

Table 1: Registry and Identification Data

The compound is commercially available as a research chemical for drug discovery and material science applications.

Structural Significance in Heterocyclic Chemistry

Table 2: Key Structural Features and Implications

The bromine atom at the para-position of the phenoxy group allows further functionalization, making the compound a versatile intermediate in synthesizing bioactive molecules. The difluoromethyl group’s electron-withdrawing effects stabilize the imidazole ring against oxidative degradation, a critical factor in medicinal chemistry.

Properties

IUPAC Name |

2-[(4-bromophenoxy)methyl]-1-(difluoromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2N2O/c12-8-1-3-9(4-2-8)17-7-10-15-5-6-16(10)11(13)14/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXUTGJNKGTDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC=CN2C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole typically involves:

- Functionalization of the imidazole ring at the N-1 position with a difluoromethyl group.

- Introduction of the 4-bromophenoxymethyl substituent at the C-2 position or via N-substitution.

- Use of strong bases and halogenated intermediates to facilitate alkylation and substitution reactions.

- Protection/deprotection steps where necessary to control regioselectivity and yield.

Key Intermediate Preparation: 4-Bromo-2-nitro-1H-imidazole

A critical intermediate in the synthesis is 4-bromo-2-nitro-1H-imidazole, which can be prepared as follows based on patent CN111646945A:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-nitroimidazole, sodium hydride, THF, -5 °C to room temperature, 2-(trimethylsilyl)ethoxymethyl chloride, 1-3 h | Alkylation of 2-nitroimidazole with 2-(trimethylsilyl)ethoxymethyl chloride to form 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Molar ratio 1:1-1.5:1-1.5; concentration 30-70 g/L |

| 2 | Compound (2), DMF/CHCl3, N-bromosuccinimide (NBS), room temperature, 10-24 h | Bromination at the 4-position to yield 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Controlled bromination with NBS |

| 3 | Compound (3), trifluoroacetic acid, DCM, room temperature, 1-3 h | Deprotection of the silyl group to obtain 4-bromo-2-nitro-1H-imidazole | Final intermediate for further transformations |

This method offers a regioselective route to the brominated imidazole ring, essential for subsequent functionalization steps.

Introduction of the Difluoromethyl Group

The difluoromethyl group (–CF2H) is typically introduced on the imidazole ring nitrogen or carbon via nucleophilic substitution or by using difluoromethylating reagents such as difluoromethyl halides or difluoromethyl sulfonates. While specific procedures for this exact compound are limited in the literature, analogous methods include:

- Use of sodium hydride or other strong bases to deprotonate the imidazole nitrogen.

- Reaction with difluoromethyl halides or electrophilic difluoromethylating agents in polar aprotic solvents (e.g., DMF, NMP).

- Controlled temperature conditions (0–25 °C) to optimize selectivity and yield.

Such approaches are inferred from related imidazole difluoromethylation processes described in patent literature and research articles on imidazole derivatives.

Alkylation with 4-Bromophenoxymethyl Group

The 4-bromophenoxymethyl substituent is introduced via nucleophilic substitution reactions, where the imidazole nitrogen or carbon acts as a nucleophile reacting with a suitable 4-bromophenoxymethyl halide or derivative. General procedure includes:

- Generation of the imidazole anion by treatment with a strong base such as sodium hydride in an aprotic solvent (THF, DMF).

- Addition of 4-bromophenoxymethyl chloride or bromide to the reaction mixture.

- Stirring at controlled temperature (room temperature to reflux) for several hours to ensure complete alkylation.

- Work-up involving extraction and purification by recrystallization or chromatography.

This method aligns with the alkylation strategies used for similar imidazole derivatives, as reported in heterocyclic compound syntheses.

Example Synthetic Route Summary

| Step | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-nitroimidazole | Sodium hydride, THF, 2-(trimethylsilyl)ethoxymethyl chloride, -5 °C to RT | 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Protection step |

| 2 | Compound (1) | NBS, DMF/CHCl3, RT, 10-24 h | 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Bromination |

| 3 | Compound (2) | Trifluoroacetic acid, DCM, RT, 1-3 h | 4-bromo-2-nitro-1H-imidazole | Deprotection |

| 4 | 4-bromo-2-nitro-1H-imidazole | Reduction (e.g., catalytic hydrogenation) | 4-bromo-1H-imidazole derivative | Nitro group reduction |

| 5 | Imidazole derivative | Sodium hydride, difluoromethyl halide, DMF, RT | 1-(difluoromethyl)-imidazole derivative | Difluoromethylation |

| 6 | Difluoromethylated imidazole | Sodium hydride, 4-bromophenoxymethyl halide, THF, reflux | 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole | Final alkylation |

Research Findings and Optimization Notes

- Base Selection: Sodium hydride is the preferred base for deprotonation due to its strong basicity and ability to generate nucleophilic imidazole anions efficiently.

- Solvent Choice: THF and DMF are commonly used solvents providing good solubility and stability for intermediates and reagents.

- Temperature Control: Low temperatures (-5 °C) are used during initial alkylation steps to minimize side reactions; room temperature to mild heating is applied for bromination and final alkylation steps.

- Reaction Times: Alkylation reactions typically require 1–3 hours, while bromination may take up to 24 hours for completion.

- Purification: Recrystallization and chromatographic techniques are employed to isolate pure compounds, with yields ranging from moderate to good (50–70%) depending on step and conditions.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 2-nitroimidazole | Sodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride | THF | -5 °C to RT | 1-3 h | ~60-70 | Protection of N-1 position |

| Bromination | NBS | DMF/CHCl3 | RT | 10-24 h | ~60-65 | Selective bromination at C-4 |

| Deprotection | Trifluoroacetic acid | DCM | RT | 1-3 h | High | Removal of silyl protecting group |

| Difluoromethylation | Difluoromethyl halide, sodium hydride | DMF | RT | 1-3 h | Moderate | Introduction of CF2H group |

| Final Alkylation | 4-bromophenoxymethyl halide, sodium hydride | THF | Reflux | 2-4 h | 50-70 | Installation of bromophenoxymethyl group |

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a solvent like DMF or DMSO.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with conditions involving heating and the use of solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggest that it may be effective in treating infections caused by these pathogens.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole | MRSA | 44 |

| Reference Drug (Metronidazole) | MRSA | 43 |

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has demonstrated potent inhibitory effects on p38 MAP kinase, which is implicated in inflammatory responses. The IC50 values indicate strong potential as a therapeutic agent in conditions characterized by inflammation.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

Organic Buffer in Biological Research

Due to its stability and solubility properties, 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole is utilized as an organic buffer in various biochemical applications. It helps maintain pH levels in biological systems during experiments involving enzymes and other biochemical reactions.

Nuclear Receptor Modulation

The compound has been investigated for its role in modulating nuclear receptor activities, particularly Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs). These receptors are crucial for regulating cholesterol metabolism and have implications in treating metabolic disorders. Research indicates that compounds like 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole can enhance cholesterol efflux from cells, presenting a potential therapeutic avenue for managing conditions such as hypercholesterolemia.

Study on Antimicrobial Efficacy

A study conducted on various imidazole derivatives highlighted the antimicrobial efficacy of 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole against resistant bacterial strains. The findings suggested that modifications to the phenyl groups could enhance activity further, indicating a pathway for developing more effective antimicrobial agents.

Kinase Inhibition Research

Another significant study focused on the structure-activity relationship (SAR) of imidazole derivatives, finding that specific substitutions significantly increase potency against p38 MAP kinase. This research supports the hypothesis that 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole could be a lead candidate in drug development targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

- Difluoromethyl vs. Methyl: The difluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated derivatives (e.g., methyl groups in ), as seen in PI3Kδ inhibitors .

- Phenoxymethyl vs. Phenyl: The phenoxymethyl group introduces steric bulk and oxygen-based polarity, which may alter binding kinetics compared to simple phenyl or benzyl groups .

Biological Activity

2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole is a novel compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a bromophenoxy group and a difluoromethyl moiety attached to the imidazole ring. These functional groups are believed to enhance its binding affinity to biological targets, making it a valuable candidate for therapeutic applications.

Antibacterial Activity

Imidazole derivatives, including 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole, have shown significant antibacterial properties. A study evaluated various imidazole derivatives against common bacterial strains using the disk diffusion method. The results indicated that certain derivatives exhibited strong inhibition zones against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole | TBD | E. coli, S. aureus, B. subtilis |

| Streptomycin | 28-33 | Various |

| Norfloxacin | 28-32 | Various |

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be elucidated .

Anticancer Activity

Imidazole compounds have garnered attention for their potential as anticancer agents. Research indicates that they can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

In one study, several imidazole derivatives were screened for their anticancer properties against human cancer cell lines. The findings suggested that compounds with specific substituents on the imidazole ring demonstrated enhanced cytotoxicity compared to their parent structures.

Case Study:

A series of substituted imidazoles were tested for their effect on KRAS/Wnt signaling pathways in cancer cells. One derivative showed a significant reduction in cell viability and migration, suggesting its potential as an anticancer agent targeting these pathways .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes relevant in disease processes. For instance, imidazole derivatives have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer progression.

Table 2: Enzyme Inhibition Potency of Imidazoles

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole | TBD | Farnesyltransferase |

| Reference Compound | 24 | Farnesyltransferase |

The structural characteristics of imidazoles contribute to their interaction with enzymatic active sites, enhancing their inhibitory effects .

Q & A

Q. What are the primary synthetic routes for 2-(4-bromophenoxymethyl)-1-(difluoromethyl)-1H-imidazole, and how do reaction conditions influence yield?

The synthesis of imidazole derivatives often involves multi-step protocols. For analogous compounds, Pd-catalyzed cross-coupling reactions are critical for introducing aryl/heteroaryl substituents (e.g., bromophenyl groups) at specific positions . Sonochemical methods under controlled temperature (e.g., 50–60°C) can enhance regioselectivity and reduce reaction times . Key factors affecting yield include:

- Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for bromophenoxymethyl incorporation .

- Purification : Flash chromatography (hexane/ethyl acetate gradients) resolves regioisomeric byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Routine characterization includes:

- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm; difluoromethyl CF₂H signals at δ 5.8–6.2 ppm) .

- IR spectroscopy : Detect C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- Elemental analysis : Validate purity (e.g., discrepancies ≤0.3% for C/H/N suggest minimal impurities) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between imidazole and bromophenyl groups) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Density functional theory (DFT) and molecular docking studies are used to:

- Optimize geometry : Calculate bond lengths/angles to identify reactive sites (e.g., bromophenyl as a potential pharmacophore) .

- Predict binding affinity : Dock the compound into target proteins (e.g., GLP1 receptor) using software like AutoDock Vina, focusing on fluorine and bromine interactions with hydrophobic pockets .

- ADMET profiling : Simulate pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier permeability) .

Q. What strategies address low yields in regioselective synthesis of the imidazole core?

Regioselectivity challenges arise during cyclization or substitution. Solutions include:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control bromine placement on the phenyl ring .

- Microwave-assisted synthesis : Reduce side reactions (e.g., over-alkylation) by shortening reaction times .

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for imidazole NH) during difluoromethylation .

Q. How do structural modifications influence pharmacological activity?

Systematic SAR studies reveal:

- Bromine substitution : Enhances halogen bonding with target enzymes (e.g., PI3Kδ inhibitors) but may increase toxicity .

- Difluoromethyl group : Improves metabolic stability compared to -CF₃ by reducing oxidative degradation .

- Phenoxymethyl linker : Adjusting chain length (e.g., methyl vs. ethyl) modulates solubility and bioavailability .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between X-ray structures and NMR/IR results may arise from polymorphism or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Confirm dynamic effects (e.g., rotational barriers in difluoromethyl groups) .

- Powder XRD : Detect polymorphic forms if single crystals are unavailable .

- DFT-assisted spectral simulation : Match computed IR/NMR spectra with experimental data to validate assignments .

Methodological Considerations

Q. What are the best practices for stability testing under experimental conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 200°C for solid-phase reactions) .

- pH-dependent hydrolysis : Monitor degradation in aqueous buffers (e.g., imidazole ring hydrolysis at pH <3) .

- Light sensitivity : Store solutions in amber vials if UV-Vis spectra show absorbance <400 nm .

Q. How can researchers optimize reaction scalability for gram-scale synthesis?

- Flow chemistry : Continuous reactors minimize batch variability for Pd-catalyzed steps .

- Solvent recycling : Recover DMF or THF via fractional distillation to reduce costs .

- In-line analytics : Use FTIR probes to monitor intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.